molecular formula C12H19N3O3 B1528073 tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1314391-41-7

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1528073
CAS No.: 1314391-41-7
M. Wt: 253.3 g/mol
InChI Key: IYSZGILROVDDEJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1314391-41-7) is a high-purity chemical building block supplied for research and development purposes . This compound, with a molecular formula of C12H19N3O3 and a molecular weight of 253.30, is a versatile scaffold in medicinal chemistry and drug discovery . The structure features both an imidazopyrazine heterocycle, a common pharmacophore in biologically active molecules, and a hydroxymethyl functional group that provides a synthetic handle for further derivatization and conjugation . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and can be readily removed under mild acidic conditions to reveal a secondary amine, facilitating the synthesis of more complex molecular architectures . As a key intermediate, it is valuable for constructing targeted protein degraders (PROTACs), kinase inhibitors, and other small-molecule therapeutics focused on the imidazo[1,2-a]pyrazine core. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its synthetic accessibility to explore new chemical space and accelerate innovation in pharmaceutical development.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZGILROVDDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

  • The core heterocycle is typically synthesized via cyclization reactions involving amino-pyrazine derivatives and appropriate aldehydes or ketones.
  • For example, condensation of pyrazine derivatives with amino-aldehydes under acidic or catalytic conditions can yield the imidazo[1,2-a]pyrazine skeleton.
  • Subsequent reduction or partial hydrogenation steps may be applied to obtain the 5,6-dihydro form.

Introduction of the tert-Butyl Ester Group

  • The tert-butyl ester is commonly introduced via esterification or carbamate formation using tert-butyl protecting groups.
  • A typical approach involves reacting the carboxylic acid precursor with tert-butanol in the presence of an acid catalyst or using tert-butyl chloroformate to form the tert-butyl carbamate.
  • This protecting group enhances stability and solubility and facilitates further synthetic manipulation.

Installation of the Hydroxymethyl Group

  • The hydroxymethyl substituent at position 3 is introduced via hydroxymethylation reactions.
  • This can be achieved by reacting the imidazo[1,2-a]pyrazine intermediate with formaldehyde or paraformaldehyde under basic or acidic conditions.
  • Alternatively, hydroxymethyl groups can be introduced by nucleophilic substitution or reduction of appropriate precursors bearing halomethyl or formyl groups.

Representative Experimental Procedures and Conditions

Step Reagents/Conditions Yield Notes
Cyclization to form imidazo[1,2-a]pyrazine core Aminopyrazine derivative + aldehyde, acid catalyst, reflux or microwave irradiation Moderate to high Microwave irradiation at 50°C for 2 h improves yield and reaction time
tert-Butyl ester formation Reaction with tert-butyl chloroformate or tert-butanol, acid catalyst, room temp to reflux High Protects carboxyl group, improves solubility
Hydroxymethylation Reaction with formaldehyde under acidic/basic conditions, room temperature Moderate Requires purification by flash chromatography
Purification Flash column chromatography on silica gel Essential to obtain pure compound for research use

Specific Literature-Based Synthetic Example

A synthesis reported for related imidazo[1,2-a]pyrazine derivatives involves:

  • Starting from 1,1-dimethylethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-carboxylate dissolved in dichloromethane.
  • Treatment with trifluoroacetic acid at 0°C, stirring for 15 minutes then at room temperature for 45 minutes to effect cyclization and functional group transformations.
  • Solvent removal under reduced pressure yields the intermediate.
  • Subsequent reaction with tetrabutylammonium fluoride in tetrahydrofuran under reflux for 21.5 hours installs hydroxymethyl groups.
  • Purification by flash chromatography yields the desired compound in moderate yield (~35%).

Stock Solution Preparation and Formulation Notes

For research applications, the compound is prepared as stock solutions with precise molarity calculations based on molecular weight (253.3 g/mol). Typical preparation volumes for different concentrations are tabulated below:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.9479 19.7394 39.4789
5 mM Solution Volume (mL) 0.7896 3.9479 7.8958
10 mM Solution Volume (mL) 0.3948 1.9739 3.9479

These stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil, with stepwise addition and mixing to ensure clarity and homogeneity before biological testing or further use.

Summary Table of Preparation Methodologies

Preparation Aspect Method Description Key Reagents Conditions Yield/Notes
Imidazo[1,2-a]pyrazine core synthesis Cyclization of aminopyrazine with aldehydes Aminopyrazine, aldehyde, acid catalyst Reflux or microwave irradiation (50°C, 2 h) Moderate to high yield
tert-Butyl ester introduction Esterification or carbamate formation tert-Butyl chloroformate or tert-butanol Room temp to reflux High yield, stable protecting group
Hydroxymethyl group installation Hydroxymethylation via formaldehyde or nucleophilic substitution Formaldehyde, base or acid Room temperature Moderate yield, requires purification
Purification Flash column chromatography Silica gel, CH2Cl2/MeOH eluent Ambient conditions Essential for purity

Research Findings and Notes

  • The synthetic routes are designed to yield compounds with potential biological activities, including antimicrobial and anticancer properties, leveraging the heterocyclic imidazo[1,2-a]pyrazine scaffold.
  • Purification by flash chromatography is critical to remove side products and obtain analytically pure material for research use.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly impact yield and purity.
  • Preparation of stock solutions with precise molarity is essential for reproducible biological assays.

This detailed overview of preparation methods for tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate integrates diverse research findings and practical synthetic procedures, providing a professional and authoritative resource for researchers working with this compound.

Chemical Reactions Analysis

Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression.

Pharmacology

The compound's pharmacological potential is being explored in various areas, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes.
  • Neuroprotective Effects : There is emerging evidence that imidazo[1,2-a]pyrazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.

Material Science

In material science, this compound is being explored for its role as a building block in polymer synthesis. Its ability to form stable structures makes it suitable for creating novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The position and nature of substituents on the imidazo[1,2-a]pyrazine ring significantly influence chemical reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 2-(hydroxymethyl) C12H19N3O3 253.30 High purity (>95%), used in medicinal chemistry research; stored at 2–8°C .
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 3-bromo C11H16BrN3O2 302.17 Bromine substituent enables cross-coupling reactions; hazardous (H302, H315) .
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate No substituent C11H17N3O2 231.28 Base structure for derivatization; similarity score 0.56 to target compound .
2-Amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone 2-(4-fluorophenyl), 3-(p-tolyl-amino) C21H23FN6O 394.45 Antimalarial activity (IC50 = 20–30 nM vs. P. falciparum) .


Key Observations :

  • Substituent Position : The 2-hydroxymethyl analog (CAS 1250996-70-3) shares similar solubility challenges with the 3-hydroxymethyl target compound, requiring storage at 2–8°C to prevent degradation . In contrast, bromine at position 3 enhances reactivity for Suzuki-Miyaura couplings but introduces toxicity risks .
  • Biological Activity: Amino- and fluorophenyl-substituted derivatives exhibit potent antimalarial activity (IC50 < 100 nM), suggesting that electron-withdrawing groups at positions 2 and 3 enhance target engagement .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12_{12}H19_{19}N3_3O3_3
CAS Number : 1314391-41-7
Molecular Weight : 253.30 g/mol
InChI Key : IYSZGILROVDDEJ-UHFFFAOYSA-N
Physical Form : Pale-yellow to yellow-brown solid

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of imidazopyrazine derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against Staphylococcus aureus and Candida albicans , suggesting a potential role in treating infections caused by these pathogens .

Anticancer Activity

Research has also highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function. This effect is hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of various imidazopyrazine derivatives. This compound was tested against E. coli , showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Study 2: Anticancer Activity

A recent study explored the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound at concentrations ranging from 10 to 50 µM led to significant reductions in cell viability (up to 70% at the highest concentration), suggesting potent anticancer properties .

Study 3: Neuroprotection

In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stressors, the compound demonstrated protective effects. Cells treated with this compound showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate?

The compound is typically synthesized via multi-step reactions involving Ugi reactions, Boc-protection strategies, and reductive amination. For example, tert-butyl carbamate derivatives are prepared by reacting intermediates with Boc-glycine or Boc-dimethylglycine under HATU-mediated coupling, followed by TFA deprotection . Key steps include:

  • Solvent selection : Dichloromethane (DCM) is often used for TFA-mediated deprotection.
  • Purification : Flash column chromatography (e.g., MeOH/DCM gradients) or recrystallization (DCM/hexane) ensures high purity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For instance, δ 5.17–5.15 ppm (m, 2H) in 1H NMR corresponds to protons adjacent to the hydroxymethyl group .
  • Mass spectrometry : LC-MS (e.g., m/z 385.2 [M+H]+) verifies molecular weight .
  • Elemental analysis : Matches calculated vs. experimental %C, %H, and %N (e.g., %C = 53.28/53.18) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in related imidazolopiperazines?

Anti-malarial activity (IC50) is highly sensitive to substituents. For example:

  • Fluorophenyl groups : Compounds with 4-fluorophenylamino substituents (e.g., Compound 23) show IC50 = 20–25 nM against P. falciparum (3D7 strain), while methyl or bromo substitutions reduce potency (IC50 = 200–168 nM) .
  • Stereochemistry : (R)- vs. (S)-configurations in chiral centers (e.g., Compound 3 vs. 2) lead to 2-fold differences in IC50 values . Methodological Insight : Use QSAR models or artificial neural networks to predict activity based on substituent electronic/hydrophobic properties .

Q. What strategies optimize synthetic yield and regioselectivity in imidazo[1,2-a]pyrazine derivatives?

Critical parameters include:

  • Reaction temperature : Controlled heating (e.g., 100°C for carbodiimide-mediated couplings) minimizes side reactions .
  • Catalyst choice : Palladium on carbon (Pd/C) enhances reductive amination efficiency .
  • Protection/deprotection : Boc groups stabilize intermediates during coupling, while TFA selectively cleaves them without disrupting hydroxymethyl moieties .

Q. How can analytical methods resolve contradictions in structural data for complex intermediates?

Discrepancies in elemental analysis or NMR signals are addressed via:

  • Multi-technique validation : Combine HRMS (e.g., m/z 515.2 [M+H]+) with 2D NMR (COSY, HSQC) to confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in diastereomeric mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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